N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide is a compound that features a pyrazole ring and an adamantane moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The adamantane structure is notable for its rigidity and stability, which can impart unique properties to the compound.
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-11(16-10-21(3)20-12(16)2)19-17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h10-11,13-15H,4-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVHCZOYJPWHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide typically involves the formation of the pyrazole ring followed by the introduction of the adamantane moiety. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group at the 1-position. This intermediate is then reacted with 1-adamantanecarboxylic acid chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the adamantane moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol .
Scientific Research Applications
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties due to the adamantane moiety
Mechanism of Action
The mechanism of action of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the adamantane moiety.
1-Adamantanecarboxylic acid: Contains the adamantane structure but lacks the pyrazole ring.
N-(1-adamantyl)acetamide: Another adamantane derivative with different functional groups
Uniqueness
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and the adamantane moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
